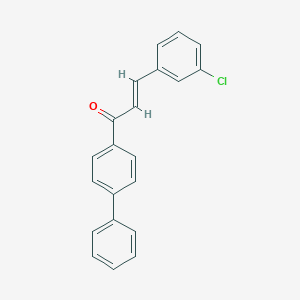

Chalcone, 3-chloro-4'-phenyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chalcones are aromatic ketones that form the central core of many important biological compounds . The chalcone core is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system, i.e., 1,3-diphenyl-2-propen-1-one derivative .

Synthesis Analysis

Chalcones can be synthesized through various methods. One common method is the Claisen–Schmidt condensation reaction . The chemistry of chalcones is still an attraction among the organic chemists due to open-chain model and the feature of skeletal modification to produce a new class of organic compounds such as azachalcones, isoxazoles, pyrazoles, and indole grounded chalcones .Molecular Structure Analysis

The chalcone core is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system . Stereochemically, chalcone can exist both trans (E) and cis (Z) isomers, but the Z conformer is most unstable due to steric effects of ring A with the carbonyl group .Chemical Reactions Analysis

Chalcones are structurally one of the most diverse groups of flavonoids and easily allow to cyclize forming flavonoid structure which is an isomeric key step for the skeletal modification of chalcones . They can undergo conjugate addition reaction with pyrrole in the presence of AlKIT-5 (mesoporous 3D aluminosilicate catalyst) to form the corresponding C2-alkylated pyrrole derivatives .Physical And Chemical Properties Analysis

Chalcones have low redox potential, stability, and electron transfer reactions due to the continuous conjugation of two aromatic rings and the electrophilic α, β-unsaturated carbonyl system .Wirkmechanismus

Chalcones exhibit a wide range of therapeutic activities such as anticancer, antioxidants, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, cardiovascular activity, and mutagenic properties . They inhibit diverse targets of antibiotic-resistance development pathways, therefore, they overcome resistance, and bacteria become susceptible to antibacterial compounds .

Safety and Hazards

Chalcones should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Chalcones are an innovative class of compounds with significant therapeutic potential against various diseases . They are active lead molecules in medicinal chemistry for the discovery of new drugs . Further studies are needed to elucidate their structure-activity, toxicity concerns, cellular basis of mode of action, and interactions with other molecules .

Eigenschaften

IUPAC Name |

(E)-3-(3-chlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClO/c22-20-8-4-5-16(15-20)9-14-21(23)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-15H/b14-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFXVZDDZVJFAN-NTEUORMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13662-61-8 |

Source

|

| Record name | 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-3-(3-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013662618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]benzohydrazide](/img/structure/B326239.png)

![(6Z)-6-[(4-benzoylanilino)methylidene]-4-bromocyclohexa-2,4-dien-1-one](/img/structure/B326244.png)

![N'-[(E)-(2-Chlorophenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B326245.png)

![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-nitrobenzohydrazide](/img/structure/B326247.png)

![4-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]benzonitrile](/img/structure/B326250.png)

![2-Methoxy-4-[2-(2-nitrobenzoyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B326253.png)

![4-{(E)-[(3-iodobenzoyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B326255.png)

![4-[(E)-{2-[(2-iodophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B326256.png)

![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-phenoxyaniline](/img/structure/B326262.png)